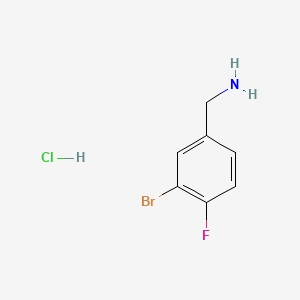

3-Bromo-4-fluorobenzylamine hydrochloride

Übersicht

Beschreibung

3-Bromo-4-fluorobenzylamine hydrochloride is a chemical compound that is not directly synthesized or studied in the provided papers. However, related compounds and methodologies can provide insights into its potential synthesis and properties. For instance, the synthesis of similar fluorobenzyl bromides has been explored for the production of radiotracers in PET imaging . Additionally, the synthesis of compounds containing the 4-fluorobenzyl moiety has been reported, which are important intermediates in pharmaceutical development . The introduction of a benzyl ether-type protecting group with a fluorine substituent has also been described, indicating the stability of such groups under certain conditions .

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves multiple steps, including bromination, lithiation, and catalytic reactions . For example, the synthesis of 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide involves bromination using HBr or triphenyldibromophosphorane . Similarly, the synthesis of 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate starts from 5-bromo-2-methoxypyridine and involves a lithium–bromine exchange followed by addition to 4-fluorobenzaldehyde . These methodologies could potentially be adapted for the synthesis of 3-Bromo-4-fluorobenzylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . For instance, the structure of 3-Bromo-2-fluorobenzoic acid was confirmed by MS and 1H NMR . These techniques are crucial for verifying the identity and purity of synthesized compounds, and similar methods would likely be used to analyze the structure of 3-Bromo-4-fluorobenzylamine hydrochloride.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include bromination, hydrolysis, diazotization, deamination, and halodeboronation . For example, the optimized conditions for the bromination of 2-amino-6-fluorobenzonitrile to produce 3-Bromo-2-fluorobenzoic acid were established, demonstrating the feasibility of such reactions under mild conditions suitable for industrial-scale production . The halodeboronation of aryl boronic acids to form aryl bromides and chlorides has also been studied, indicating the versatility of halogenation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-4-fluorobenzylamine hydrochloride are not directly reported, the properties of similar compounds can provide some insights. For example, the stability of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group under oxidizing conditions suggests that fluorine substituents can confer stability to certain chemical groups . Additionally, the synthesis of 3-fluoroaspartic acid and the discussion of its stereochemistry highlight the importance of understanding the physical and chemical properties of fluorinated compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Fields

3-Bromo-4-fluorobenzylamine hydrochloride is relevant in organic synthesis, playing a critical role in the production of various intermediates for medicines, pesticides, and chemical industries. A study by Wang Ling-ya (2015) elaborates on the process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, an important intermediate, which is widely utilized in these fields.

Supramolecular Chemistry

In the realm of supramolecular chemistry, 3-Bromo-4-fluorobenzylamine hydrochloride contributes significantly to the self-assembly of supramolecular salts. A study by Shi Wang et al. (2015) highlights how 4-fluorobenzylamine, along with halide ions or metal chloride, forms various supramolecular architectures through intermolecular interactions, including strong hydrogen bonds.

Photodynamic Therapy

3-Bromo-4-fluorobenzylamine hydrochloride has applications in photodynamic therapy for cancer treatment. Research by M. Pişkin et al. (2020) demonstrates the synthesis of zinc phthalocyanine substituted with benzylideneamino groups containing 3-Bromo-4-fluorobenzylamine, which shows promising results as a Type II photosensitizer in cancer treatment.

Materials Science

In materials science, 3-Bromo-4-fluorobenzylamine hydrochloride is used in the synthesis of various compounds with potential applications. For example, the study by R. A. Hussein (2015) discusses its use as a corrosion inhibitor for mild steel in HCl media.

Antitumor Applications

The compound also shows potential in antitumor applications. Karunanidhi Murali et al. (2017) synthesized novel hetero annulated carbazoles using 3-Bromo-4-fluorobenzylamine and evaluated their in vitro antitumor activity, suggesting its use as a therapeutic drug against cancer cell proliferation.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(3-bromo-4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFNYNQGERWCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369277 | |

| Record name | 3-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluorobenzylamine hydrochloride | |

CAS RN |

202865-68-7 | |

| Record name | Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)